molecular formula C21H15ClN2O2 B14179119 2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole CAS No. 923029-43-0

2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B14179119
CAS No.: 923029-43-0
M. Wt: 362.8 g/mol
InChI Key: RYPOTRACYPJUIP-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and the use of automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-(4-Methoxyphenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(4-Nitrophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: Contains a nitro group, which can significantly alter its chemical and biological properties.

    2-(4-Methylphenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: Features a methyl group, which may affect its reactivity and applications.

Properties

CAS No.

923029-43-0

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H15ClN2O2/c22-19-9-5-4-8-18(19)21-24-23-20(26-21)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

RYPOTRACYPJUIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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